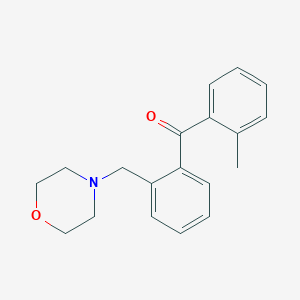

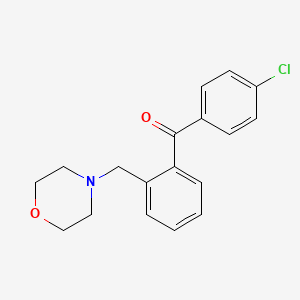

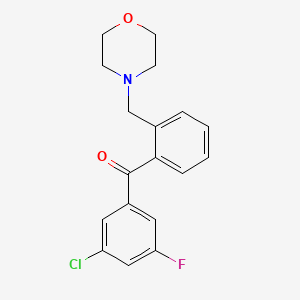

2'-Azetidinomethyl-3,4-difluorobenzophenone

Overview

Description

The research on azetidinone derivatives has been a subject of interest due to their potential biological activities. Among these, 2'-Azetidinomethyl-3,4-difluorobenzophenone is a compound that falls within the class of azetidinones, which are four-membered β-lactam rings. These compounds have been studied for various applications, including their antitumor and antibacterial properties .

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation reactions. For instance, the synthesis of some 2-azetidinones was achieved by reacting 2-aminobenzothiazoles with different aromatic aldehydes to form Schiff bases, which were then subjected to cyclocondensation with chloroacetyl chloride and phenoxyacetyl chloride in the presence of triethylamine . Similarly, N-3-Chloro-4-[2'-hydroxy-5'-(phenylazo)phenyl]azetidin-2-ones were synthesized by reacting imine derivatives with ketenes generated from chloroacetylchloride and triethylamine . These methods highlight the versatility of azetidinones synthesis, allowing for the introduction of various substituents that can influence the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of azetidinones is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between the phenyl rings in the azetidinone structure can significantly affect antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings has been found to be generally optimal for such activity . This suggests that the spatial arrangement of substituents around the azetidinone core is a key factor in designing potent antitumor agents.

Chemical Reactions Analysis

Azetidinones can participate in various chemical reactions, making them valuable synthetic intermediates. For example, 3-Methylene-4-(trifluoromethyl)azetidin-2-ones have been used in Michael additions, electrophilic additions, and cycloadditions, leading to the formation of mono- and spirocyclic 4-CF3-beta-lactams. These reactions enable the synthesis of a wide range of CF3-functionalized structures with potential biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones are influenced by their substituents. For instance, the introduction of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development . The presence of different functional groups can also affect the solubility, boiling and melting points, and reactivity of azetidinones, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Antitumor Agents

A study explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds related to 2'-Azetidinomethyl-3,4-difluorobenzophenone. These compounds displayed potent antiproliferative properties, particularly against breast cancer cells, and showed promise as tubulin-targeting antitumor agents. One compound, in particular, displayed minimal cytotoxicity and high efficacy, making it a candidate for further clinical development (Greene et al., 2016).

Anticancer Effect

Another study synthesized a series of 2-azetidinones to explore their structure and biological characteristics. These compounds, particularly those containing specific substituents, demonstrated significant in vitro anticancer effects against a range of cancer cell cultures (Veinberg et al., 2003).

Antibiotic Properties

2-Azetidinone derivatives have been studied for their potential as a new class of heteroatom-activated beta-lactam antibiotics. These compounds exhibited significant activity predominantly against Gram-negative bacteria, highlighting their potential as antibiotic agents (Woulfe & Miller, 1985).

Antimicrobial Activity

A study reported the synthesis of new azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one. These compounds were examined for antibacterial activity against several bacterial strains, with some showing significant activity. This suggests their potential use in antimicrobial applications (Hoti et al., 2017).

Precursors of Pincer Ligands

Research into 2-azetidinones also includes their use as precursors for CC'N-pincer ligands in inorganic chemistry. A study demonstrated the degradation of 2-azetidinones to afford CC'N-pincer ligands, which have applications in creating complexes with metals like osmium (Casarrubios et al., 2015).

Mechanism of Action

The mechanism of action for 2’-Azetidinomethyl-3,4-difluorobenzophenone is not specified in the search results. This could be due to the compound’s relatively recent emergence in the field of medicinal chemistry.

Safety and Hazards

properties

IUPAC Name |

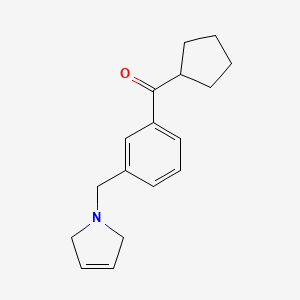

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKIIWVYNKNIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643730 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-3,4-difluorobenzophenone | |

CAS RN |

898755-33-4 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)

![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)